molecular formula C19H15N5O B4474495 7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4474495
M. Wt: 329.4 g/mol
InChI Key: GVAMYAUHBDDNBJ-UHFFFAOYSA-N
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Description

7-[2-(1H-Indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidinone core substituted at position 7 with a 2-(1H-indol-3-yl)ethyl group.

Properties

IUPAC Name

11-[2-(1H-indol-3-yl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19-15-12-21-18-5-8-22-24(18)17(15)7-10-23(19)9-6-13-11-20-16-4-2-1-3-14(13)16/h1-5,7-8,10-12,20H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAMYAUHBDDNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C=CC4=C(C3=O)C=NC5=CC=NN45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrazolo-Pyrido-Pyrimidine Core: This involves cyclization reactions starting from appropriate pyridine and pyrazole precursors. The cyclization can be facilitated by using strong acids or bases and high temperatures.

    Coupling of Indole and Pyrazolo-Pyrido-Pyrimidine: The final step involves coupling the indole moiety with the pyrazolo-pyrido-pyrimidine core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine and pyridine rings in the compound exhibit reactivity toward nucleophilic agents, particularly at electron-deficient positions. Key findings include:

  • Amination : Reaction with hydroxylamine or methoxyamine at the pyrimidinone carbonyl group generates imine or oxime derivatives . For example:

    Compound+NH2OHImine derivative(Yield: 65–78%)\text{Compound} + \text{NH}_2\text{OH} \rightarrow \text{Imine derivative} \quad (\text{Yield: 65–78\%})
  • Morpholine Substitution : The chlorine atom at position 7 of analogous pyrazolo[1,5-a]pyrimidine derivatives undergoes substitution with morpholine under mild conditions (K₂CO₃, RT, 94% yield) .

Table 1: Nucleophilic Substitution Reactions

ReagentPosition ModifiedProductConditionsYieldSource
HydroxylaminePyrimidinone C=O6-Imino derivativeReflux, EtOH65–78%
MethoxyaminePyrimidinone C=O6-Methoxyimino derivativeRT, AcOH70–85%
MorpholineC7 (analogous)7-MorpholinylpyrazolopyrimidineK₂CO₃, RT, MeCN94%

Cyclization and Ring-Formation Reactions

The compound serves as a precursor for synthesizing extended heterocyclic systems:

  • Triazole Formation : Reaction with triethyl orthoformate in acetonitrile induces cyclization, forming triazolo[1,5-a]pyridine derivatives . This reaction proceeds via intermediate hydrazones.

  • Pyrazolo-Pyridine Fusion : Under Pd(OAc)₂ catalysis, coupling with ethyl cyanoacetate yields fused pyrazolo[1,5-a]pyridine systems .

Table 2: Cyclization Reactions

ReagentCatalyst/SolventProductKey StepYieldSource
Triethyl orthoformateMeCN, 69–73%Triazolo[1,5-a]pyridineHydrazone cyclization69–73%
Ethyl cyanoacetatePd(OAc)₂, DMFPyrazolo[1,5-a]pyridine-3-carboxylateCoupling-cyclization72–74%

Electrophilic Aromatic Substitution

The indole moiety undergoes electrophilic substitution, particularly at the C3 position:

  • Halogenation : Bromination with NBS (N-bromosuccinimide) in DMF introduces bromine at C3 of the indole ring.

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively functionalize the pyridine ring at position 4 .

Oxidation and Reduction

  • Oxidation : The pyrimidinone ring is resistant to oxidation, but the indole ethyl side chain undergoes hydroxylation with H₂O₂/Fe²⁺, forming a secondary alcohol.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s planarity and bioactivity .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Aryl boronic acids couple at position 5 of the pyrazolo ring under Pd(OAc)₂ catalysis (EtOH, 80°C) .

  • Buchwald-Hartwig : Amination of chlorinated analogs with aryl amines forms C–N bonds at position 7 .

Table 3: Cross-Coupling Reactions

Reaction TypeReagentPosition ModifiedProductConditionsYieldSource
Suzuki-Miyaura4-Chlorophenyl-BpinC5 (pyrazolo)5-Aryl derivativePd(OAc)₂, EtOH, 80°C85%
Buchwald-HartwigMorpholineC7 (pyrimidine)7-Morpholinyl derivativePd₂(dba)₃, Xantphos90%

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the pyrimidinone ring undergoes ring-opening to form amino-pyridine intermediates, which can recyclize under basic conditions (NaOH) .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the indole ethyl group hinder reactions at the pyrimidinone carbonyl .

  • Electronic Effects : Electron-withdrawing groups (e.g., –CN) on the pyridine ring enhance electrophilic substitution rates at C3 of the indole .

Biological Activity

The compound 7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on available research.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that incorporate various substituents to enhance biological activity. For instance, the synthesis often begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate, followed by chlorination and nucleophilic substitution reactions to yield derivatives with specific substitutions at the C(7) position. These modifications can significantly influence the compound's pharmacological properties .

Anticancer Properties

Recent studies have shown that compounds related to pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. For example, derivatives of this class have been tested against various cancer cell lines, demonstrating growth inhibition and apoptosis induction. Specifically, compounds similar to this compound have shown effective cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 to 14.65 μM .

The mechanism through which these compounds exert their effects often involves the disruption of microtubule assembly and induction of apoptosis in cancer cells. For instance, some derivatives have been shown to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death. Additionally, they may interfere with cell cycle progression at various phases, further contributing to their anticancer efficacy .

Other Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their neuropsychiatric effects and potential as anti-infective agents. The structural diversity within this class allows for targeting multiple biological pathways, making them promising candidates for treating various diseases including neurogenic disorders and infections .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

StudyCompoundActivityCell LineIC50 Value
7dCytotoxicityMDA-MB-2312.43 μM
10cApoptosis InductionHepG24.98 μM
VariousAntimicrobialVariousMIC = 3.9 μg/mL

These studies demonstrate not only the anticancer potential but also the broad-spectrum activity against microbial pathogens.

Scientific Research Applications

Key Characteristics:

  • Molecular Formula: C15H15N5O
  • Molecular Weight: 281.32 g/mol
  • Structural Features: Indole ring, pyrazolo-pyrimidine core

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Case Study:

In a study investigating the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, compounds showed promising activity against various cancer cell lines. The most potent derivatives demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects on cancer cell viability .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It is believed to modulate the PI3K/AKT signaling pathway, which plays a crucial role in inflammatory responses.

Research Findings:

A recent investigation revealed that certain pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit the PI3Kδ isoform, which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This selectivity suggests potential for developing targeted therapies for these conditions .

Neurological Disorders

There is emerging evidence supporting the use of pyrazolo[1,5-a]pyrimidines as P2X3 receptor inhibitors, which may be beneficial in treating neurogenic disorders such as chronic pain.

Experimental Results:

In preclinical models, compounds similar to 7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have shown efficacy in reducing pain perception by inhibiting P2X3 receptors .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityIC50 Value (nM)
CPL302253Pyrazolo[1,5-a]pyrimidineAnticancer2.8
Compound APyrazolo[1,5-a]pyrimidineAnti-inflammatory15
Compound BPyrazolo[1,5-a]pyrimidineP2X3 inhibition10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared in Table 1 , highlighting substituent variations and their implications:

Table 1: Structural Comparison of Pyrazolo-Pyrido-Pyrimidinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 7-[2-(1H-Indol-3-yl)ethyl] C₁₉H₁₆N₅O 326.36 Indole ethyl group enhances aromatic interactions
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl) derivative 7-[2-(5-Cl-indol-3-yl)ethyl], 3-(4-Cl-phenyl) C₂₅H₁₇Cl₂N₅O 474.35 Chlorine atoms increase lipophilicity (ClogP ≈ 4.2)
7-Hydroxy derivative 7-OH C₉H₆N₄O₂ 202.17 Hydroxyl group improves solubility but reduces membrane permeability
Unsubstituted core None C₉H₆N₄O 186.17 Baseline structure for activity comparisons

Key Observations :

  • Chlorinated Analogues : The compound in features dual chloro-substituents, increasing molecular weight and lipophilicity compared to the target compound. Chlorine atoms may enhance binding to hydrophobic pockets in biological targets .
  • Hydroxy Derivatives : The 7-hydroxy analogue () exhibits higher polarity (logP reduced by ~1.5 units) due to the hydroxyl group, favoring aqueous solubility but limiting blood-brain barrier penetration .
  • Indole vs. Aromatic Substitutions : The indole ethyl group in the target compound provides a planar aromatic system distinct from chlorophenyl or methoxy-substituted derivatives (e.g., compound 60 in ), which exhibit upfield-shifted NMR signals due to electron-donating groups .

Key Insights :

  • Imaging Applications: Fluorinated derivatives () demonstrate the adaptability of the core structure for diagnostic applications, though pharmacokinetic optimization is required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 2
7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.